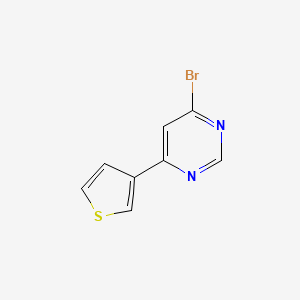

4-Bromo-6-(thiophen-3-yl)pyrimidine

Descripción general

Descripción

4-Bromo-6-(thiophen-3-yl)pyrimidine is a chemical compound with the molecular formula C8H5BrN2S and a molecular weight of 241.11 g/mol. It is a derivative of pyrimidine, a class of heterocyclic compounds that are widely distributed in nature and have versatile synthetic applicability and biological activity . Thiophene, a five-membered heteroaromatic compound containing a sulfur atom at the 1 position, is also part of this compound .

Synthesis Analysis

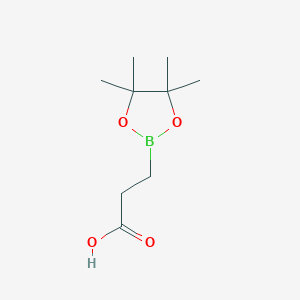

The synthesis of pyrimidine derivatives, including 4-Bromo-6-(thiophen-3-yl)pyrimidine, can involve various methods. For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 can provide 4-arylpyrimidines . A ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .

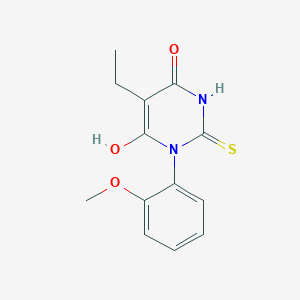

Molecular Structure Analysis

The molecular structure of 4-Bromo-6-(thiophen-3-yl)pyrimidine is based on the pyrimidine ring, a six-membered ring with two nitrogen atoms. The compound also contains a bromine atom and a thiophene ring, which is a five-membered ring with a sulfur atom .

Chemical Reactions Analysis

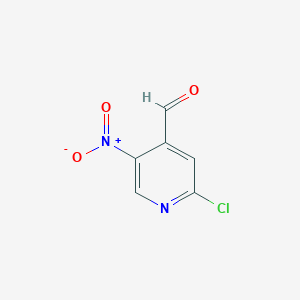

Pyrimidine derivatives, including 4-Bromo-6-(thiophen-3-yl)pyrimidine, can undergo various chemical reactions. For example, a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of commercially available amidines with saturated ketones enables an efficient and facile synthesis of structurally important pyrimidines via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization .

Aplicaciones Científicas De Investigación

Synthesis of Derivatives

The compound is used in the synthesis of various derivatives. For instance, it has been used in the regioselective synthesis of 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide . This process involves three successive direct lithiations and a bromination reaction starting from thiophene .

Material Science

Thiophene derivatives, including 4-Bromo-6-(thiophen-3-yl)pyrimidine, have shown promising developments towards new technologies in electronics . They are utilized in industrial chemistry and material science as corrosion inhibitors .

Organic Semiconductors

Thiophene-mediated molecules play a prominent role in the advancement of organic semiconductors . They are used in the fabrication of organic light-emitting diodes (OLEDs) .

Organic Field-Effect Transistors (OFETs)

Thiophene derivatives are also used in the development of organic field-effect transistors (OFETs) . These are a type of field-effect transistor using an organic semiconductor in its channel.

Pharmaceutical Applications

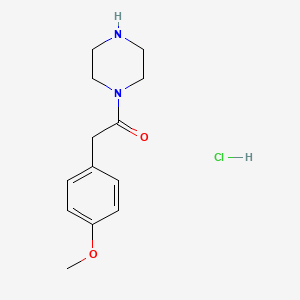

Thiophene-derived small organic molecules, including 4-Bromo-6-(thiophen-3-yl)pyrimidine, have shown a wide variety of applications in the pharmaceutical field . They exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Agrochemical Applications

Thiophene derivatives are also used in the agrochemical industry . They have shown a wide variety of applications including use as pesticides and herbicides .

Direcciones Futuras

The future directions for research on 4-Bromo-6-(thiophen-3-yl)pyrimidine and similar compounds could involve further exploration of their therapeutic properties, given the wide range of therapeutic properties reported for pyrimidine derivatives . Additionally, the development of more efficient synthesis methods could also be a focus of future research .

Mecanismo De Acción

Thiophene, another component of this compound, is a five-membered heterocyclic compound with a sulfur atom. Thiophene derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .

The bromine atom in the compound could potentially increase its reactivity, making it useful in various chemical reactions. For instance, brominated compounds are often used in Suzuki-Miyaura cross-coupling, a widely applied transition metal catalysed carbon–carbon bond forming reaction .

Propiedades

IUPAC Name |

4-bromo-6-thiophen-3-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2S/c9-8-3-7(10-5-11-8)6-1-2-12-4-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEKGFGPJBTZQJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=CC(=NC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde](/img/structure/B1462962.png)

![Methyl 2-bromobenzo[d]thiazole-6-carboxylate](/img/structure/B1462968.png)

![1-[(3-Phenyl-1,2-oxazol-5-yl)methyl]piperazine dihydrochloride](/img/structure/B1462974.png)

![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-phenylacetamide](/img/structure/B1462977.png)

![8-[3-Bromo-4-(dimethylamino)phenyl]-11,11-dimethyl-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one](/img/structure/B1462978.png)